Welcome to the BenchChem Online Store!
molecular formula C10H5BrN2OS B8275265 7-bromo[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

7-bromo[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B8275265
M. Wt: 281.13 g/mol
InChI Key: ISNYDCUKAAQLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07750017B2

Procedure details

7-Bromo[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (7.80 g, 27.7 mmol), POCl3 (70 mL) and triethylamine (70 mL) were heated in an oil bath at 80° C. for 3 h. The resulting slurry was concentrated on a rotavap, slurried in dichloromethane and poured into 500 mL of satd NaHCO3. The organic phase was then washed with satd NaHCO3, water, and then collected. The initial aqueous phase (pH<1) was basified with 1.0 N NaOH and extracted with dichloromethane. The organic layers were combined, dried with sodium sulfate, filtered, and concentrated under high vacuum to yield a crude brown solid (7.6 g, 91%). 1H NMR (DMSO-d6) δ 9.05 (s, 1H), 8.60 (d, 1H), 8.60 (s, 1H), 7.88 (d, 1H).
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:13](=O)[NH:12][CH:11]=[N:10][C:9]=3[S:15][C:4]=2[CH:3]=1.O=P(Cl)(Cl)[Cl:18]>C(N(CC)CC)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:13]([Cl:18])=[N:12][CH:11]=[N:10][C:9]=3[S:15][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
BrC1=CC2=C(C=C1)C1=C(N=CNC1=O)S2
Name
Quantity
70 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting slurry was concentrated on a rotavap
ADDITION
Type
ADDITION
Details
poured into 500 mL of satd NaHCO3
WASH
Type
WASH
Details
The organic phase was then washed with satd NaHCO3, water
CUSTOM
Type
CUSTOM
Details
collected
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under high vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(C=C1)C1=C(N=CN=C1Cl)S2
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.